molecular formula C4H4O5 B7821665 cis-Epoxysuccinic acid CAS No. 2222820-55-3

cis-Epoxysuccinic acid

Cat. No. B7821665
M. Wt: 132.07 g/mol
InChI Key: DCEMCPAKSGRHCN-XIXRPRMCSA-N
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Description

Cis-Epoxysuccinic acid is a useful research compound. Its molecular formula is C4H4O5 and its molecular weight is 132.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality cis-Epoxysuccinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-Epoxysuccinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantiomeric Tartaric Acid Production

Cis-Epoxysuccinic acid is pivotal in the enantioselective synthesis of l(+)- and d(−)-tartaric acids. The enzymatic process utilizes bacteria with cis-epoxysuccinate hydrolase (CESH) activity, achieving high enantiomeric purity and efficiency. This method has evolved over forty years and holds significant potential for future research and applications in producing enantiomeric tartaric acid (Xuan & Feng, 2019).

Biotransformation to D(-)-Tartaric Acid

A bacterium strain capable of transforming cis-epoxysuccinic acid into D(-)-tartaric acid has been isolated, showcasing cis-epoxysuccinic acid's potential as a carbon source and inducer for the production of its hydrolase. This process leads to high-purity tartaric acid, essential for various industrial applications (Li et al., 2007).

Stability Enhancement for Industrial Use

The efficiency and stability of cis-epoxysuccinic acid hydrolase, vital for tartaric acid production, have been improved by fusing carbohydrate-binding modules and immobilizing the enzyme on cellulose. This modification enhances the pH and temperature adaptability, crucial for industrial applications (Wang et al., 2012).

Optimization of Production Conditions

Optimizing culture conditions for cis-epoxysuccinic acid hydrolase production using response surface methodology has been explored. Adjusting specific variables like yeast extract concentration and pH can significantly enhance enzyme production, critical for industrial scalability (Li et al., 2008).

Structural Insights into Catalytic Mechanisms

Detailed structural studies of cis-epoxysuccinic acid hydrolase provide insights into its catalytic mechanism. Understanding the enzyme's stereoselective action is vital for refining industrial processes that produce enantiomerically pure tartaric acids (Dong et al., 2018).

properties

IUPAC Name

(2R,3S)-oxirane-2,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/t1-,2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCEMCPAKSGRHCN-XIXRPRMCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(O1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@@H]1([C@H](O1)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016953, DTXSID701016952
Record name Epoxymaleic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S)-2,3-Oxiranedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Epoxysuccinic acid

CAS RN

16533-72-5, 2222820-55-3
Record name cis-Epoxysuccinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16533-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epoxymaleic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401016953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3S)-2,3-Oxiranedicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701016952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-epoxysuccinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.898
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
246
Citations
X Li, T Xu, X Ma, K Guo, L Kai, Y Zhao, X Jia… - Bioresource technology, 2008 - Elsevier
… , cis-epoxysuccinic acid and KH 2 PO 4 had significant influences on cis-epoxysuccinic acid … to 7.8 g/l, cis-epoxysuccinic acid to 9.8 g/l, and KH 2 PO 4 to 1.12 g/l would favor maximum …
Number of citations: 55 www.sciencedirect.com
Z Wang, Y Wang, Z Su - Applied microbiology and biotechnology, 2013 - Springer
… Cis-epoxysuccinic acid hydrolases (ESHs) are EHs which catalyze the hydrolysis of racemic cis-epoxysuccinic acid to form l-(+)-tartaric acid. The generally accepted mechanism of ESH …
Number of citations: 19 link.springer.com
X Li, X Ma, Y Zhao, X Jia, L Kai, K Guo… - FEMS microbiology …, 2007 - academic.oup.com
… cis-Epoxysuccinic acid could be used as a carbon source and inducer for production of cis-epoxysuccinic acid … than cis-epoxysuccinic acid, we chose cis-epoxysuccinic acid as the …
Number of citations: 13 academic.oup.com
R Zhou, S Dong, Y Feng, Q Cui, J Xuan - Bioresources and Bioprocessing, 2022 - Springer
Bacterial cis-epoxysuccinic acid hydrolases (CESHs) are intracellular enzymes used in the industrial production of enantiomeric tartaric acids. The enzymes are mainly used as whole-…
Number of citations: 4 link.springer.com
SM Fang, Q Zhang, M Hu, EC Sañudo, M Du… - Inorganic …, 2010 - ACS Publications
… here two novel coordination assemblies generated from cis-epoxysuccinic acid and Cu(ClO 4 ) … related metallosupramolecular systems with cis-epoxysuccinic acid and other metal ions …
Number of citations: 76 pubs.acs.org
X Li, T Xu, H Lu, X Ma, L Kai, K Guo, Y Zhao - Protein expression and …, 2010 - Elsevier
… that the cis-epoxysuccinic acid hydrolase needs … cis-epoxysuccinic acid hydrolase showed the same sequence as the N-terminal region of the beta subunit of the cis-epoxysuccinic acid …
Number of citations: 11 www.sciencedirect.com
J Xuan, Y Feng - Molecules, 2019 - mdpi.com
… cis-Epoxysuccinic acid hydrolases (CESHs) are epoxide hydrolase members that catalyze the asymmetric hydrolysis of cis-epoxysuccinate (CES) to form an enantiomeric tartrate [17,18,…
Number of citations: 18 www.mdpi.com
GZ Cui, S Wang, Y Li, YJ Tian, Y Feng, Q Cui - The Protein Journal, 2012 - Springer
… ), members of epoxide hydrolase, catalyze cis-epoxysuccinic acid hydrolysis to form d(−)-… indicates both enzymes exhibited similar affinity to cis-epoxysuccinic acid, but CESH[l] showed …
Number of citations: 9 link.springer.com
S Wang, GZ Cui, XF Song, Y Feng, Q Cui - Applied biochemistry and …, 2012 - Springer
… Cis-epoxysuccinic acid hydrolase (CESH) is an enzyme that catalyzes cis-epoxysuccinic acid to produce enantiomeric L(+)-tartaric acid. The production of tartaric acid by using CESH …
Number of citations: 20 link.springer.com
E Kvaratskhelia, R Kurtanidze - Bull. Georg. Natl. Acad. Sci, 2019 - researchgate.net
… =0.01175; K2=5.623×10−4, cis-epoxysuccinic acid: K1=0.01148; K2=1.202×10−4. … The values of the dissociation parameters of cis-epoxysuccinic acid at 25ºC … Cis-epoxysuccinic acid …
Number of citations: 2 www.researchgate.net

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